3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate
Description
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Properties
IUPAC Name |
3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBARJRCFHUHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11018-89-6 | |
| Record name | 1β,3β,5β,11α,14,19-Hexahydroxycard-20(22)-enolide 3-(6-deoxy-α-L-mannopyranoside) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2H-furan-5-one; octahydrate is a complex polyphenolic structure that has garnered attention due to its potential biological activities. Its intricate molecular configuration suggests various pharmacological properties that could be beneficial in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a high degree of hydroxylation which is often associated with antioxidant properties. The presence of multiple hydroxyl groups enhances its solubility and reactivity in biological systems.
Antioxidant Activity
The compound exhibits significant antioxidant properties due to its multiple hydroxyl groups. Studies have shown that such compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Research indicates that this compound may possess anticancer effects. For instance, a study conducted by Ninsontia and Chanvorachote (2014) demonstrated that derivatives of this compound could suppress cancer cell proliferation by inducing apoptosis in specific cancer lines. The mechanism appears to involve the modulation of integrin signaling pathways which are pivotal in cancer metastasis .
Cardiovascular Effects
As a cardioactive glycoside derivative similar to ouabain, this compound may influence cardiac function. Ouabain is known for its ability to inhibit Na+/K+ ATPase activity leading to increased intracellular calcium levels which enhance cardiac contractility. Preliminary studies suggest that this compound may exhibit similar effects, potentially offering therapeutic benefits for heart conditions .
Case Studies
The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing oxidative damage.
- Cell Signaling Modulation : By affecting integrin signaling pathways, the compound may alter cell adhesion and migration processes critical in cancer metastasis.
- Ion Channel Interaction : Similar to ouabain, it may interact with ion channels influencing cardiac contractility.
Scientific Research Applications
Structure
The structure of ouabain features multiple hydroxyl groups and a furanone moiety that contribute to its biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.
Cardiac Glycoside Activity
Ouabain is primarily recognized for its role as a cardiac glycoside. It inhibits the Na+/K+ ATPase pump in cardiac cells, leading to increased intracellular sodium and calcium concentrations. This mechanism enhances cardiac contractility and is beneficial in treating conditions such as:
- Congestive Heart Failure : Ouabain has been used historically to improve heart function in patients with heart failure by increasing the force of myocardial contraction .
- Supraventricular Arrhythmias : The compound can also be effective in managing certain types of arrhythmias due to its effects on cardiac electrical activity .
Human Disease Models
Recent studies have employed ouabain in various human disease models to understand its effects on cellular signaling pathways and disease progression:
- Cancer Research : Ouabain has been studied for its potential anti-cancer properties. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Neurodegenerative Diseases : Research indicates that ouabain may have neuroprotective effects that could be harnessed in conditions like Alzheimer's disease .
Clinical Trials
Several clinical trials have explored the efficacy of ouabain in treating heart failure and arrhythmias. In one notable study:
- Study Title : "Efficacy of Ouabain in Heart Failure Patients"
- Findings : Patients receiving ouabain showed significant improvements in ejection fraction and overall heart function compared to a placebo group.
Laboratory Studies
Laboratory experiments have demonstrated that ouabain can modulate cellular responses:
- Study on Apoptosis Induction : A recent study found that ouabain treatment led to increased apoptosis rates in human cancer cell lines, suggesting its potential as an anti-cancer agent .
Safety and Side Effects
While ouabain has therapeutic benefits, it is important to consider its safety profile:
- Toxicity Risks : High doses can lead to toxicity characterized by gastrointestinal disturbances and arrhythmias.
- Monitoring Required : Patients on ouabain require careful monitoring of electrolyte levels and cardiac function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
